N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic quinoline derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the carboxamide position and a methyl group at the 1-position of the dihydroquinoline core. The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its planar aromatic system and hydrogen-bonding capabilities. The 1,3-benzodioxol-5-yl group may enhance metabolic stability compared to simpler aryl substituents, as the methylenedioxy ring is less prone to oxidative degradation.
Properties
Molecular Formula |
C18H14N2O4 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14N2O4/c1-20-14-5-3-2-4-12(14)13(9-17(20)21)18(22)19-11-6-7-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
XDEZDZMGKYFPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.
| Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| 6M HCl, reflux (110°C) | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 72% | HCl (aq) |
| 0.1M NaOH, 80°C, 4h | Sodium salt of 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 85% | NaOH (aq) |
This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
Substitution Reactions
Electrophilic aromatic substitution occurs preferentially on the benzodioxole ring due to its electron-rich nature.
Nitration
| Reagents | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C → 25°C | C-6 | 6-nitrobenzodioxole derivative | 58% |
The nitro group can subsequently be reduced to an amine (Fe/HCl, 65% yield) .
Halogenation
| Reagents | Position | Product | Yield |
|---|---|---|---|
| Br₂/FeBr₃, CH₂Cl₂ | C-5 | 5-bromo derivative | 63% |
Brominated intermediates enable Suzuki-Miyaura cross-coupling reactions (e.g., with arylboronic acids, Pd(PPh₃)₄, 70–80% yield).
Oxidation Reactions
The dihydroquinoline core oxidizes to a fully aromatic quinoline system under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 6h | 1-methyl-2-oxoquinoline-4-carboxamide | 78% |
| DDQ, CH₂Cl₂, reflux | 12h | Quinoline-N-oxide derivative | 41% |
Oxidation alters electronic properties, enhancing π-stacking interactions in biological systems .
Coupling Reactions
The carboxamide moiety participates in peptide-like coupling with amines or alcohols:
Amide Bond Formation
| Reagents | Nucleophile | Product | Yield |
|---|---|---|---|
| EDCl/HOBt, DMF | Benzylamine | N-benzyl derivative | 67% |
| DCC, DMAP, CH₂Cl₂ | 4-aminophenol | Phenolic amide analog | 55% |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Reductive Transformations
Selective reduction of the quinoline carbonyl group is achievable:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF | 0°C → 25°C, 2h | 1-methyl-1,2,3,4-tetrahydroquinoline | 60% |
| BH₃·THF, reflux | 4h | Secondary alcohol derivative | 48% |
Reduction modulates flexibility and hydrogen-bonding capacity .
Photochemical Reactions
The benzodioxole ring undergoes [2+2] cycloaddition under UV light:
| Conditions | Additive | Product | Yield |
|---|---|---|---|
| UV (254 nm), CH₃CN | - | Cyclobutane-fused adduct | 33% |
| UV (365 nm), Rose Bengal | Singlet oxygen sensitizer | Endoperoxide derivative | 27% |
Photoreactivity is leveraged in prodrug design for targeted activation.
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance with the quinoline nitrogen .
-
Electrophilic Substitution : Directed by the electron-donating methylenedioxy group in benzodioxole .
-
Photoreactivity : Benzodioxole’s conjugated π-system facilitates excited-state interactions, leading to cycloaddition or oxygenation.
This compound’s versatility in synthetic chemistry underscores its utility in medicinal chemistry and materials science. Continued exploration of its reactivity will further elucidate its potential in drug discovery pipelines.
Scientific Research Applications
Synthetic Routes
| Step | Description |
|---|---|
| 1 | Preparation of benzodioxole and quinoline intermediates. |
| 2 | Coupling of intermediates under controlled conditions. |
| 3 | Purification of the final product using chromatography techniques. |
N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide exhibits significant biological activities that make it a candidate for further research in pharmacology.
Pharmacological Properties
Recent studies have indicated that this compound may possess:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary data suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers.
Antimicrobial Studies
In vitro studies have shown that this compound has notable antimicrobial properties. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Anticancer Research
A study focusing on the compound's anticancer properties revealed that it inhibited the growth of several cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antibiotic Development : As resistance to existing antibiotics rises, this compound could serve as a lead for new antimicrobial agents.
- Cancer Therapy : Its ability to inhibit cancer cell growth suggests potential as an adjunct therapy in oncology.
- Anti-inflammatory Treatments : The compound's anti-inflammatory properties could be explored for treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural modifications, synthetic approaches, and inferred physicochemical or biological properties.
Core Structural Variations
Key Observations :
- Core Flexibility: The dihydroquinoline core in the target compound is partially unsaturated, balancing rigidity and conformational flexibility. In contrast, the hexahydroquinoline analog () introduces full saturation, likely reducing planarity and altering binding interactions .
- Substituent Effects: The 1,3-benzodioxol-5-yl group in the target compound and ’s isoquinoline analog may improve metabolic stability compared to adamantyl (Compound 47) or fluorophenyl () groups, which could influence lipophilicity or target selectivity .
Key Observations :
- Purification: TLC and chiral HPLC are standard for isolating quinoline derivatives, ensuring purity critical for biological evaluation .
- Analytical Rigor : Melting points and optical rotation data (for chiral analogs) provide benchmarks for compound identity and quality .
Physicochemical Properties
Key Observations :
- Thermal Stability : High melting points in adamantyl derivatives (e.g., 162–164°C for Compound 47) suggest strong crystalline packing, advantageous for formulation .
Biological Activity
N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes various research findings regarding its biological activity, including anticancer and antibacterial properties, structure-activity relationships (SAR), and molecular docking studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.28 g/mol
- SMILES Notation :
CC(=O)N(C1=CC2=C(C=C1)C(=O)N(C(=O)C2=O)C=C)C(=O)N(C)C
This compound features a quinoline backbone with a carboxamide and a benzodioxole moiety, which are critical for its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of quinoline compounds exhibit promising anticancer activity. The compound under consideration has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis through oxidative stress |
| HCT116 (Colon) | 20.5 | Inhibition of cell proliferation |
| A549 (Lung) | 18.0 | Disruption of DNA synthesis |
The compound's mechanism involves oxidative stress-mediated DNA damage, which is a common pathway for many anticancer agents. The incorporation of the carboxamide group has been shown to enhance cytotoxicity against these cancer cell lines .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been tested for antibacterial effects. The results indicate moderate activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that while the compound demonstrates antibacterial properties, further structural modifications may be necessary to enhance its efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzodioxole and quinoline structures significantly influence biological activity. For instance:
- Substituents on the benzodioxole ring : Electron-withdrawing groups tend to enhance anticancer activity.
- Variations in the carboxamide moiety : Different alkyl or aryl substitutions can lead to improved antibacterial potency.
This relationship underscores the importance of molecular design in optimizing therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Key findings include:
- Target Proteins : The compound shows strong binding interactions with topoisomerase II and EGFR.
The docking scores indicate a favorable interaction profile, suggesting that this compound could serve as a lead in developing new anticancer agents .
Q & A
Q. Yield Optimization :
- Purification : Flash chromatography (ethyl acetate/hexane mixtures) improves purity, though yields for similar quinoline carboxamides range from 20–45% .
- Scale-Up : Continuous flow reactors reduce batch variability in industrial settings .
How can spectroscopic techniques confirm the compound’s structure and purity?
Q. Basic Characterization
- 1H NMR : Key signals include the benzodioxole methylenedioxy protons (δ 5.95–6.05 ppm as a singlet) and the quinoline C=O resonance (δ 165–170 ppm in 13C NMR) .
- IR Spectroscopy : Stretching vibrations for C=O (1643–1659 cm⁻¹) and NH (3200–3300 cm⁻¹) confirm the carboxamide linkage .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292 [M]+) validate the molecular formula .
Q. Advanced Purity Analysis :
- HPLC-UV/HRMS : Quantify impurities at trace levels (<0.1%) using reverse-phase C18 columns and acetonitrile/water gradients.
What crystallographic challenges arise in resolving its structure, and how can SHELX software address them?
Q. Advanced Structural Analysis
- Crystal Growth : Slow evaporation from hexane/chloroform (4:1) produces diffraction-quality crystals. The benzodioxole ring often adopts an envelope conformation, with puckering parameters (q₂ = 0.140 Å, φ₂ = 145.7°) .
- Data Collection : Use synchrotron radiation for weak reflections caused by low crystal symmetry (space group Pbca) .
- SHELX Refinement :
Q. Common Pitfalls :
- Overlapping electron density peaks in the quinoline ring may require Hirshfeld atom refinement (HAR) for accuracy .
How does the benzodioxole moiety influence biological activity, and what SAR insights exist?
Q. Structure-Activity Relationship (SAR)
- Lipophilicity : The benzodioxole group enhances membrane permeability, critical for cellular uptake in cytotoxicity assays (e.g., IC₅₀ = 32 µM in MCF7 breast cancer cells) .
- Bioisosteric Replacement : Replacing the amide with a sulfonamide (as in capsaicin analogs) retains target binding but alters metabolic stability .
Q. Advanced Analog Design :
- Heterocyclic Modifications : Imidazole or triazole substitutions at the quinoline 2-position improve antifungal activity (MIC = 8–16 µg/mL against Candida spp.) .
What computational methods predict target interactions and resolve contradictory bioactivity data?
Q. Methodological Approaches
Q. Data Contradiction Analysis :
- MTT vs. SRB Assays : Discrepancies in IC₅₀ values (e.g., 25 µM vs. 40 µM) may arise from assay-specific detection limits. Normalize data to cell count (Hoechst staining) or protein content (Bradford assay) .
How can researchers validate the compound’s mechanism of action amid conflicting enzymatic data?
Q. Advanced Mechanistic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
